molecular formula C22H34NNaO7S B13858952 Sulfosuccinimidyl linoleate sodium

Sulfosuccinimidyl linoleate sodium

Cat. No.: B13858952
M. Wt: 479.6 g/mol
InChI Key: DFEYEANFMGBQKN-NBTZWHCOSA-M
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Description

Sulfosuccinimidyl linoleate sodium is a long-chain fatty acid derivative known for its role as an irreversible inhibitor of the fatty acid translocase CD36. This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit fatty acid transport into cells, making it a valuable tool in research related to metabolic diseases and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfosuccinimidyl linoleate sodium typically involves the reaction of linoleic acid with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction proceeds under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield the sulfosuccinimidyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Sulfosuccinimidyl linoleate sodium primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group can react with primary amines to form stable amide bonds, making it useful in bioconjugation and labeling studies .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, such as lysine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack on the NHS ester .

Major Products Formed

The major products formed from reactions involving this compound are amide-linked conjugates. These products are often used in the study of protein-lipid interactions and in the development of targeted drug delivery systems .

Mechanism of Action

Sulfosuccinimidyl linoleate sodium exerts its effects by irreversibly binding to the CD36 receptor on the surface of cells. This binding inhibits the transport of fatty acids into cells, thereby modulating various cellular processes. The inhibition of CD36 activation reduces the production of free radicals, cytokines, and chemokines, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfosuccinimidyl linoleate sodium is unique due to its specific inhibition of linoleate transport, making it particularly useful in studies focused on polyunsaturated fatty acids. Its ability to modulate inflammatory responses and neuroprotective effects also distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H34NNaO7S

Molecular Weight

479.6 g/mol

IUPAC Name

sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C22H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h6-7,9-10,19H,2-5,8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b7-6-,10-9-;

InChI Key

DFEYEANFMGBQKN-NBTZWHCOSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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